molecular formula C16H20BrNO3S B2862112 (3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1448048-08-5

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2862112
CAS No.: 1448048-08-5
M. Wt: 386.3
InChI Key: XAVQEFNENFCURX-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a synthetic chemical reagent featuring an azetidine ring core, a four-membered nitrogen heterocycle that is of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is recognized as a valuable structural motif and is often investigated as a saturated bioisostere for more common functional groups, with the potential to improve the physicochemical and pharmacokinetic properties of lead compounds . This particular molecule is functionalized with a 3-bromophenyl group and a cyclohexylsulfonyl moiety, which may contribute to its properties and interactions in research applications. Compounds containing the azetidine ring, such as spirocyclic 2,6-diazaspiro[3.3]heptanes, have been explored as structural surrogates for piperazines and other saturated heterocycles, offering the ability to access novel three-dimensional chemical space for modulating biological activity and ADME characteristics . As a building block, this reagent is designed for use in various research applications, including but not limited to the synthesis of more complex molecules for pharmaceutical R&D, chemical biology probes, and as a standard in analytical studies. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-bromophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3S/c17-13-6-4-5-12(9-13)16(19)18-10-15(11-18)22(20,21)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVQEFNENFCURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Compound Core Structure Substituents Reported Activity/Target
(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone (Target) Azetidin-1-yl methanone 3-Bromophenyl; 3-cyclohexylsulfonyl Hypothesized modulation of TLRs or kinases
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () Azetidinyl-methyl morpholinyl quinoline Tetrahydro pyrazolo pyridin; morpholinyl TLR7-9 antagonist (Systemic Lupus treatment)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3, ) Propenone 3-Bromophenyl; p-tolyl Cytotoxic (IC₅₀ = 100 μg/mL in MCF7 cells)
(2-Amino-1,3-oxazol-5-yl)(3-bromophenyl)methanone (OA1, ) Oxazol-5-yl methanone 3-Bromophenyl; 2-amino-oxazole Unknown (structural similarity to bioactive motifs)
Key Observations:
  • Azetidine Derivatives: The target compound and the TLR7-9 antagonist from both feature azetidine rings but differ in substituents.
  • Bromophenyl-Containing Compounds: The presence of a 3-bromophenyl group in both the target compound and C3 () correlates with cytotoxicity in the latter (IC₅₀ = 100 μg/mL). However, the azetidine-sulfonyl scaffold in the target compound may redirect activity toward non-cytotoxic pathways, such as immunomodulation .
  • Heterocyclic Variations : Replacing the azetidine in the target compound with an oxazole (as in OA1) introduces a planar, aromatic heterocycle, which could influence electronic properties and binding interactions .
Critical Analysis:
  • Role of Halogen Substituents : The 3-bromophenyl group in C3 and the target compound contrasts with the 4-chlorophenyl group in C1 (). The position and identity of the halogen (Br vs. Cl) significantly impact bioactivity, as seen in C3’s cytotoxicity versus C1’s inactivity .
  • Impact of Sulfonyl Groups: The cyclohexylsulfonyl group in the target compound may enhance metabolic stability or facilitate binding to polar regions of target proteins, a feature absent in the propenone analogs .

Preparation Methods

Purification Challenges

The hydrophobic cyclohexyl group and polar sulfonyl moiety complicate chromatography. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) achieves >95% purity.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage
Bistriflate Cyclization 92 2 High yield, scalable
Microwave-Assisted 54 0.3 Rapid, energy-efficient
Friedel-Crafts 70 12 Mild conditions
Photoredox N/A 6 Stereoselectivity potential

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